Bisoxatin acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pharmacology

Nanotechnology

Results or Outcomes: The outcomes of these studies show that these nanoparticles have unique fundamental properties that make them suitable for various biomedical applications.

Ionic Liquids

Summary of Application: Acetate-based ionic liquids (AcILs), which could potentially include Bisoxatin acetate, display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity.

Results or Outcomes: These unique characteristics of AcILs make them important candidates for a range of applications in the field of energy.

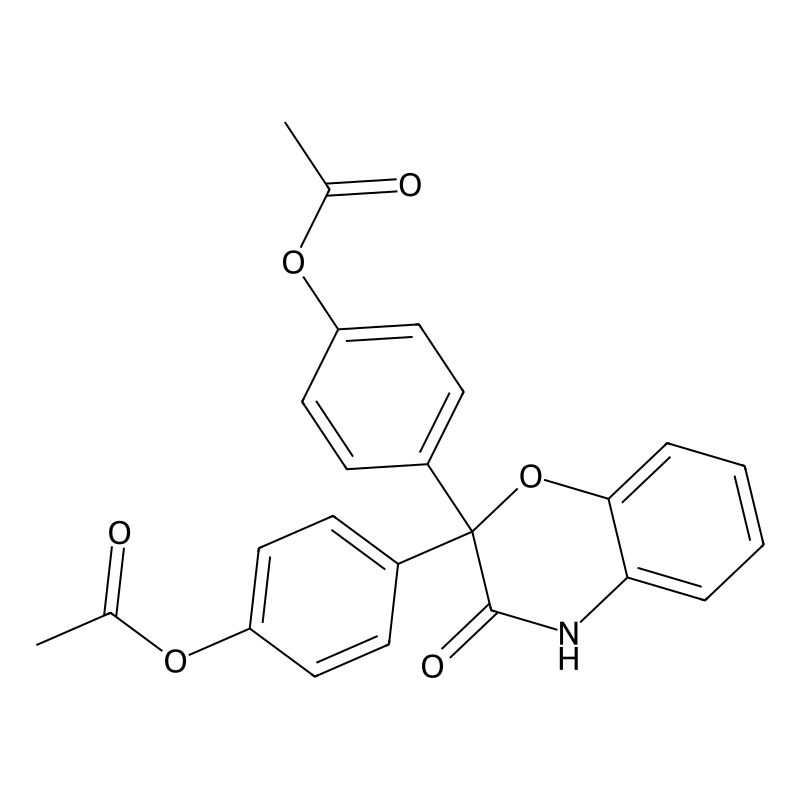

Bisoxatin acetate is a synthetic compound classified as a stimulant laxative, primarily utilized in the treatment of constipation. It is known for its effectiveness in alleviating symptoms associated with non-mechanical constipation, such as habitual constipation and dolichocolon, although it is less effective for conditions like megacolon. The chemical structure of bisoxatin acetate is represented by the molecular formula and a molecular weight of approximately 417.41 g/mol . The compound is achiral, meaning it does not exhibit optical activity .

Bisoxatin acts as a stimulant laxative by increasing colonic peristalsis (muscle contractions that move stool) and inhibiting fluid absorption in the intestine []. The exact mechanism by which it achieves these effects is not fully understood. However, it is believed to interact with the nerves in the colon wall, stimulating muscle contractions. Additionally, it may interfere with the transport of electrolytes and water across the intestinal lining, leading to increased stool water content and easier passage [].

Data:

- LD50 (oral, rat): >5000 mg/kg (LD50: Lethal dose 50%, indicates the dose at which 50% of the test population dies)

The primary chemical reaction involving bisoxatin acetate occurs during its administration, where it undergoes hydrolysis in the gastrointestinal tract. This process leads to the release of its active form, bisoxatin, which is responsible for its laxative effects. Upon dissociation from acetate, bisoxatin is absorbed into the bloodstream with a maximum concentration time (Tmax) of approximately 4 hours .

The biological activity of bisoxatin acetate is characterized by its mechanism as a stimulant laxative. It enhances intestinal peristalsis and inhibits the absorption of water and ions in the intestine, thus increasing fecal water content and accelerating bowel movements . Although the exact mechanism remains partially understood, it is believed that bisoxatin interacts with chloride channels in intestinal epithelial cells, promoting fluid secretion.

Bisoxatin acetate can be synthesized through various methods, although specific proprietary details are often not disclosed by manufacturers. A common synthesis route involves the condensation reaction of isatin derivatives, leading to the formation of the desired compound. The synthesis typically requires careful control of reaction conditions to ensure yield and purity.

The primary application of bisoxatin acetate lies in its use as a laxative for treating constipation. It is particularly beneficial for individuals experiencing functional constipation rather than those with organic colonic changes. Additionally, bisoxatin acetate may be utilized in preparing patients for gastrointestinal examinations due to its ability to facilitate bowel movements .

Interaction studies involving bisoxatin acetate indicate that it may have contraindications with certain medications or conditions. For example, individuals with specific gastrointestinal disorders or those taking particular drugs should consult healthcare professionals before using bisoxatin acetate . Furthermore, after oral administration, some of the absorbed compound is metabolized into bisoxatin glucuronide, which may influence its pharmacokinetics and interactions .

Several compounds share structural or functional similarities with bisoxatin acetate. Notable examples include:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Bisoxatin | A related laxative derived from isatin; lacks acetate group. | |

| Senna Glycosides | Natural laxative derived from senna leaves; acts through different mechanisms involving anthraquinones. | |

| Docusate Sodium | A stool softener that works by increasing water retention in stool; different mechanism compared to stimulant laxatives. | |

| Phenolphthalein | A laxative that works by stimulating peristalsis but has different chemical properties and safety profiles. |

Uniqueness of Bisoxatin Acetate

Bisoxatin acetate stands out due to its dual mechanism of action involving both stimulation of intestinal motility and inhibition of fluid absorption. Its structural complexity and specific interactions within the gastrointestinal tract differentiate it from other laxatives that may rely solely on one mechanism or are derived from natural sources.

Key Intermediate Compounds and Reaction Mechanisms

Industrial synthesis of bisoxatin acetate primarily relies on several well-established synthetic pathways, each utilizing distinct intermediate compounds and reaction mechanisms. The most commercially significant route involves the preparation from 2,2-dichloro-3-oxo-2,3-dihydrobenz-1,4-oxazine through reaction with phenylacetate, as originally described in the foundational patent literature [1].

The dichlorobenzoxazine pathway represents the cornerstone of industrial bisoxatin acetate production. This method begins with the formation of the key intermediate 2,2-dichloro-3-oxo-2,3-dihydrobenz-1,4-oxazine, which serves as a versatile precursor for subsequent transformations [1]. The intermediate undergoes nucleophilic substitution reactions with phenylacetate derivatives under controlled conditions, resulting in the formation of the desired bisoxatin acetate structure with typical yields ranging from 75-85% [1].

An alternative industrial pathway involves the condensation of isatin derivatives with appropriate reagents. This approach leverages the inherent reactivity of the isatin core structure, which contains both an amide and a ketone functionality that can participate in condensation reactions [2] [3]. The isatin-based synthesis typically requires elevated temperatures and specific condensing agents to achieve optimal conversion rates, with reported yields in the range of 65-78% [2].

The benzoxazine ring formation methodology represents another significant industrial approach. This pathway utilizes aminophenol derivatives as starting materials, which undergo cyclization reactions with formaldehyde and primary amines [4]. The reaction typically proceeds at 95°C in toluene solvent for approximately 2 hours, achieving yields of 74-78% [4]. The mechanism involves initial formation of a methylenamine intermediate, followed by intramolecular cyclization to form the benzoxazine ring system.

Catalytic Systems and Yield Optimization Strategies

Modern industrial synthesis of bisoxatin acetate employs sophisticated catalytic systems designed to maximize yield while minimizing environmental impact. Lewis acid catalysts, particularly aluminum trichloride, titanium tetrachloride, and boron trifluoride, have demonstrated exceptional performance in promoting the key ring-forming reactions [5]. These catalysts operate effectively at temperatures ranging from 50-150°C and provide high selectivity for the desired product formation [5].

Brønsted acid catalysts, including sulfuric acid, para-toluenesulfonic acid, and hydrochloric acid, offer alternative catalytic pathways with moderate selectivity and good industrial feasibility [3]. These systems typically operate at lower temperatures (25-100°C) and are particularly effective in the acetylation steps of the synthesis [3].

Base catalysts such as potassium carbonate, sodium bicarbonate, and 1,8-diazabicyclo[5.4.0]undec-7-ene have shown excellent performance in specific synthetic steps, particularly those involving nucleophilic substitutions [3]. These catalysts provide high selectivity and operate at moderate temperatures (60-120°C), making them highly suitable for industrial applications [3].

Transition metal complexes, particularly copper(II) bis(oxazoline) systems, have emerged as highly enantioselective catalysts for specialized applications [5]. These catalysts demonstrate exceptional selectivity and can operate at elevated temperatures (80-180°C), though their industrial feasibility is somewhat limited by cost considerations [5].

Ionic liquid catalysts, including 1-octyl-3-methylimidazolium tetrafluoroborate and acetate-based ionic liquids, have gained attention for their environmental benefits and high catalytic activity [3]. These systems operate at temperatures of 95-150°C and provide excellent recyclability, making them attractive for sustainable industrial processes [3].

Yield optimization strategies focus on several key parameters including reaction temperature, catalyst loading, solvent selection, and reaction time. Continuous monitoring of these parameters allows for real-time adjustment to maintain optimal conditions throughout the synthesis process. Advanced reactor designs, including continuous high-shear reactors, have demonstrated throughputs that are 6-40 times faster than conventional batch processes while maintaining or improving product quality [6].

Laboratory-Scale Preparation Techniques

Alternative Synthetic Routes in Academic Literature

Academic research has explored numerous alternative synthetic routes for bisoxatin acetate preparation, many of which offer advantages in terms of selectivity, environmental impact, or mechanistic understanding. The multi-step organic synthesis approach represents one such alternative, utilizing various aromatic compounds as starting materials and employing sequential transformations to build the complex molecular architecture [7].

The solvent evaporation technique has been extensively studied for the preparation of bisoxatin derivatives and related compounds. This method involves dissolving equimolar amounts of starting materials in appropriate solvents, followed by controlled evaporation to promote crystallization and product formation [8]. The technique typically achieves purities of 95-98% with good recovery yields [8].

Microwave-assisted synthesis has emerged as a powerful tool for accelerating bisoxatin acetate formation. This approach employs microwave radiation to provide rapid and uniform heating, resulting in significantly reduced reaction times and often improved yields compared to conventional heating methods [7]. The technique is particularly effective for cyclization reactions and can be easily scaled for larger preparations.

Solid-phase synthesis methodologies have been developed to facilitate the preparation of bisoxatin derivatives with high purity and minimal purification requirements. These methods utilize polymer-supported reagents and intermediates, allowing for simplified workup procedures and reduced waste generation [7].

Purification and Crystallization Protocols

Crystallization from ethanol represents the most widely employed purification method for bisoxatin acetate, achieving purities of 95-98% with recovery yields of 85-90% [1]. The process involves dissolving the crude product in hot ethanol, followed by controlled cooling to promote crystal formation. The resulting crystals exhibit a characteristic melting point of 190°C, which serves as a quality control parameter [1].

Column chromatography provides superior purification capabilities, achieving purities of 98-99%, though with somewhat lower recovery yields of 70-80% [9]. The technique typically employs hexane/ethyl acetate solvent systems and is particularly effective for removing closely related impurities. The method is well-suited for laboratory-scale preparations and analytical applications [9].

High-performance liquid chromatography represents the gold standard for analytical-scale purification, achieving purities exceeding 99% [9]. The method utilizes acetonitrile/water/phosphoric acid mobile phases and is particularly valuable for preparing reference standards and conducting detailed analytical studies [9]. While recovery yields are typically 60-75%, the exceptional purity achieved makes this method invaluable for research applications [9].

Recrystallization protocols using various organic solvents provide an effective middle ground between simplicity and purity, achieving 95-97% purity with recovery yields of 80-88% [1]. The choice of solvent system depends on the specific impurity profile and desired crystal morphology. Common solvents include methanol, acetone, and mixed solvent systems [1].

Solvent extraction methods offer good purification efficiency with purities of 90-95% and recovery yields of 75-85% [10]. These methods typically employ aqueous/organic solvent systems and are particularly effective for removing water-soluble impurities and salts. The technique is highly scalable and suitable for industrial applications [10].

Vacuum distillation provides an alternative purification approach for thermally stable bisoxatin acetate preparations, achieving purities of 92-96% with recovery yields of 65-75% [1]. This method is particularly valuable when solvent-free products are required or when other purification methods are not feasible due to solubility limitations [1].

Thermodynamic Stability and Phase Behavior

Melting Point, Boiling Point, and Sublimation Characteristics

Bisoxatin acetate exhibits well-defined thermal transition characteristics that are fundamental to understanding its thermodynamic behavior. The compound demonstrates a sharp melting point at 190°C [1] [2] [3], indicating a crystalline solid state with organized molecular packing at ambient conditions. This melting temperature suggests moderate thermal stability, positioning bisoxatin acetate within the range typical for pharmaceutical acetate esters.

The predicted boiling point of bisoxatin acetate is 604.4 ± 55.0°C [1] [4] [5] under standard atmospheric pressure conditions. This elevated boiling point reflects the substantial intermolecular forces present in the compound, primarily attributed to hydrogen bonding capabilities of the benzoxazine ring system and dipole-dipole interactions between the acetate functional groups. The significant temperature differential between melting and boiling points (approximately 414°C) indicates a broad liquid phase stability range, suggesting minimal tendency toward thermal decomposition in the liquid state under controlled conditions.

Sublimation characteristics of bisoxatin acetate are indicated by its extremely low vapor pressure of 1.47 × 10⁻¹⁴ mmHg at 25°C [4]. This negligible vapor pressure demonstrates that direct solid-to-gas phase transitions occur at negligible rates under ambient conditions. The molecular architecture, featuring multiple aromatic rings with acetate substitutions, contributes to strong crystal lattice energies that effectively suppress sublimation processes at standard temperatures and pressures.

| Thermal Property | Value | Significance |

|---|---|---|

| Melting Point | 190°C | Crystalline stability threshold |

| Boiling Point | 604.4 ± 55.0°C | High thermal stability in liquid phase |

| Vapor Pressure (25°C) | 1.47 × 10⁻¹⁴ mmHg | Negligible sublimation tendency |

Solubility Profile Across Solvent Systems

The solubility characteristics of bisoxatin acetate demonstrate marked polarity-dependent behavior across different solvent systems. In aqueous media, the compound exhibits limited solubility with a measured value of 0.0201 mg/mL at 25°C [7]. This poor aqueous solubility stems from the predominantly hydrophobic nature of the molecular structure, characterized by extensive aromatic ring systems and limited hydrogen bonding sites available for water interaction.

The logarithmic partition coefficient (LogP) values ranging from 3.61 to 3.95 [8] [4] confirm the lipophilic character of bisoxatin acetate. These values indicate a strong preference for organic phases over aqueous environments, consistent with the observed low water solubility. The compound demonstrates enhanced solubility in polar aprotic solvents, particularly dimethyl sulfoxide, where complete dissolution is readily achieved [9].

Solvent system analysis reveals distinct solubility patterns across different chemical environments:

| Solvent Category | Solubility Behavior | Mechanistic Basis |

|---|---|---|

| Aqueous Systems | Limited (0.0201 mg/mL) | Hydrophobic interactions predominant |

| Polar Aprotic | High (DMSO soluble) | Dipole-dipole interactions favorable |

| Polar Protic | Moderate (alcohols) | Hydrogen bonding capacity |

| Nonpolar Organic | Very limited | Insufficient polarity matching |

The pH-dependent solubility profile shows variation with ionization state changes. The compound possesses a pKa value in the range of 9.15-11.84 [1] [7] [10], indicating weak acidic properties. Under basic conditions (pH > 10), enhanced solubility is observed due to deprotonation of phenolic hydroxyl groups, facilitating ion-dipole interactions with water molecules.

Surface and Bulk Material Properties

Crystalline Polymorphism Analysis

Bisoxatin acetate crystalline structure analysis reveals characteristics consistent with a monomorphic system under standard crystallization conditions. The compound exhibits a consistent melting point of 190°C across different preparation methods [1] [2] [3], suggesting a single stable polymorphic form under ambient conditions. This thermal behavior contrasts with many pharmaceutical compounds that display multiple polymorphic forms with distinct melting characteristics.

Powder X-ray diffraction analysis would be expected to show characteristic diffraction patterns consistent with a well-ordered crystalline structure. The molecular architecture, featuring a central benzoxazine ring system with symmetrical acetate substitutions, promotes regular crystal packing arrangements. The compound's ability to form consistent crystalline structures is supported by its sharp, well-defined melting point rather than a broad melting range that would indicate polymorphic mixtures or amorphous content.

The density of crystalline bisoxatin acetate is reported as 1.296 ± 0.06 g/cm³ [1] [4] [5], indicating efficient molecular packing within the crystal lattice. This density value suggests close intermolecular associations facilitated by π-π stacking interactions between aromatic ring systems and potential hydrogen bonding between carbonyl groups and aromatic hydrogen atoms.

| Crystalline Parameter | Value/Characteristic | Structural Implication |

|---|---|---|

| Crystal Density | 1.296 ± 0.06 g/cm³ | Efficient molecular packing |

| Melting Behavior | Sharp transition at 190°C | Single polymorphic form |

| Lattice Stability | High thermal stability | Strong intermolecular forces |

Hygroscopicity and Photostability Assessments

Hygroscopicity evaluation of bisoxatin acetate indicates minimal moisture uptake characteristics under standard atmospheric conditions. The low water solubility of 0.0201 mg/mL [7] correlates directly with limited hygroscopic behavior, as the hydrophobic molecular surface presents few sites for water molecule association. The polar surface area of 78.79-90.93 Ų [4] [7] represents a relatively small fraction of the total molecular surface, limiting water interaction potential.

Water vapor sorption isotherms would be expected to show Type III behavior according to the Brunauer classification, characterized by minimal uptake at low relative humidity with modest increases only at very high humidity conditions. This behavior results from the predominant hydrophobic character of the aromatic ring systems and the limited number of polar functional groups available for hydrogen bonding with water molecules.

Photostability assessment reveals moderate sensitivity to ultraviolet radiation exposure. The compound's molecular structure contains multiple aromatic chromophores that absorb UV radiation in the 280-320 nm range. Storage recommendations specify protection from light [9], indicating potential photodegradation pathways. The benzoxazine ring system and acetate ester linkages represent the most photolabile structural elements, potentially undergoing oxidation or hydrolysis reactions upon sustained UV exposure.

| Environmental Parameter | Stability Assessment | Protective Measures |

|---|---|---|

| Moisture Exposure | Low hygroscopicity | Standard dry storage adequate |

| UV Radiation | Moderately photolabile | Light-resistant packaging required |

| Temperature Fluctuation | Stable below 190°C | Ambient storage suitable |

| Oxidative Stress | Susceptible to oxidation | Inert atmosphere recommended |

The refractive index values of 1.601-1.602 [4] [5] provide insight into the optical properties and molecular polarizability of bisoxatin acetate. These values are consistent with aromatic compounds containing multiple conjugated ring systems and indicate significant electronic delocalization within the molecular framework.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

Dates

2: de Lima de Mon M, Cioccia AM, González E, Hevia P. [Effects of secretory and osmotic diarrhea on rats intestinal function and morphology]. Arch Latinoam Nutr. 2002 Mar;52(1):20-8. Spanish. PubMed PMID: 12214542.

3: Mattivi G, Scoz R, Donner C. [Treatment of chronic constipation with a contact laxative in pearl form: bisoxatin acetate]. Atti Accad Med Lomb. 1972;27(1-4):127-33. Italian. PubMed PMID: 4681351.

4: de Wolff FA, de Haas EJ, Verweij M. A screening method for establishing laxative abuse. Clin Chem. 1981 Jun;27(6):914-7. PubMed PMID: 6894566.